1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid
Overview
Description
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol. This compound is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the benzylpiperidine moiety adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylpiperidine moiety is then introduced through a series of substitution reactions . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzylpiperidine moiety allows for various substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialized chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways. The benzylpiperidine moiety can interact with receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and benzylpiperidine-containing compounds:
Azetidine-3-carboxylic acid: Lacks the benzylpiperidine moiety, resulting in different reactivity and applications.
1-Benzylpiperidine: Does not contain the azetidine ring, leading to different chemical and biological properties.
Azetidine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)14-11-18(12-14)15-6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOYXCVNFLGZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662548 | |
Record name | 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889952-36-7 | |
Record name | 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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